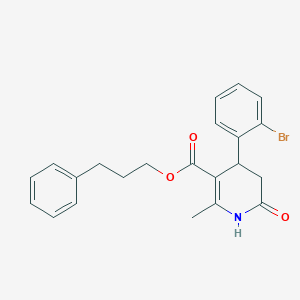
diethyl (1,1-dimethyl-2-oxopropyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1,1-dimethyl-2-oxopropyl)malonate, also known as ethyl 2-(1,1-dimethyl-2-oxopropyl)malonate, is a chemical compound that belongs to the class of malonate esters. It has been widely used in scientific research due to its unique properties and versatile applications.
作用機序
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a malonate ester, which means that it contains two carbonyl groups that can undergo various reactions. The mechanism of action of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate depends on the specific reaction it undergoes. For example, it can undergo nucleophilic addition, condensation, and decarboxylation reactions to yield various products.
Biochemical and Physiological Effects
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also a versatile compound that can be used in a wide range of reactions. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate in scientific research. One potential area of application is in the synthesis of chiral compounds, where it can be used as a starting material for the preparation of enantiopure compounds. Another area of application is in the development of new drugs, where it can be used as a template for the design of novel compounds with improved pharmacological properties. Additionally, further studies are needed to explore the potential biochemical and physiological effects of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate, as well as its potential applications in other areas of research, such as materials science and catalysis.
Conclusion
In conclusion, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a versatile and useful compound that has been widely used in scientific research. Its unique properties and versatile applications make it a valuable tool for the synthesis of various organic compounds and the development of new drugs. While further studies are needed to explore its potential biochemical and physiological effects, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has already shown great promise in a wide range of applications.
合成法
The synthesis of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate involves the reaction between didiethyl (1,1-dimethyl-2-oxopropyl)malonate malonate and 2-butanone in the presence of a base catalyst such as sodium ethoxide. The reaction proceeds through a Michael addition followed by a decarboxylation step to yield the desired product. The yield of this synthesis method is generally high, and the purity of the product can be easily obtained through simple purification techniques.
科学的研究の応用
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has been widely used in scientific research due to its unique properties and versatile applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds.
特性
IUPAC Name |
diethyl 2-(2-methyl-3-oxobutan-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-16-10(14)9(11(15)17-7-2)12(4,5)8(3)13/h9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSTUFHFZELCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyl-2-carbethoxylevulinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

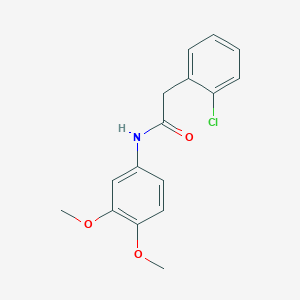
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)
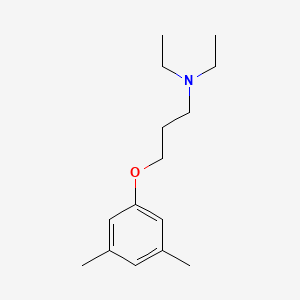

![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)
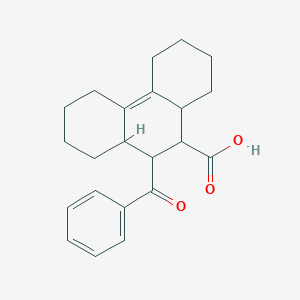

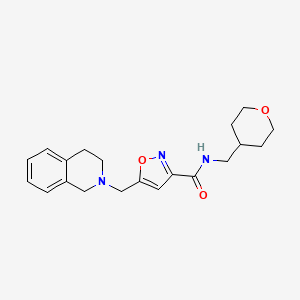
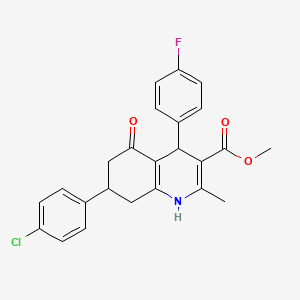
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)
